Poloppin-II -

Poloppin-II

Catalog Number: EVT-1535419
CAS Number:
Molecular Formula: C28H25ClF3N3O
Molecular Weight: 511.97
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Poloppin-II is a modulator of protein-protein interactions of the mitotic polo-like kinases, targeting KRAS mutant xenografts. Poloppin-II acts synergistically with Crizotinib, an inhibitor of the c-MET receptor, against mutant KRAS-expressing cancer cells.
Source and Classification

Poloppin-II is classified as a polo-like kinase inhibitor. It has been developed as part of a series of compounds aimed at disrupting the interactions within the polo-like kinase family, which play crucial roles in cell cycle regulation and mitosis . The compound's development focuses on its ability to selectively induce apoptosis in cells expressing mutant KRAS, enhancing its efficacy in cancer treatment .

Synthesis Analysis

Methods and Technical Details

The synthesis of Poloppin-II involves several steps that optimize its pharmacological properties. Key methodologies include:

  • Chemical Synthesis: Utilizing organic synthesis techniques to construct the compound's molecular framework. This often involves multi-step reactions where various reagents are employed to achieve the desired molecular structure.
  • Optimization of Pharmacokinetics: The synthesis process incorporates modifications to enhance solubility and bioavailability, crucial for effective cellular uptake and action .
  • Characterization Techniques: Following synthesis, characterization is performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of Poloppin-II .
Molecular Structure Analysis

Structure and Data

Poloppin-II's molecular structure is characterized by specific functional groups that facilitate its interaction with polo-like kinases. The compound's design includes:

  • Polo-box Domain Interaction: The structure is tailored to fit within the binding sites of polo-like kinases, particularly PLK1, allowing it to disrupt essential protein-protein interactions involved in mitosis .
  • Molecular Weight and Formula: The precise molecular weight and chemical formula are critical for understanding its behavior in biological systems.

The detailed structural data can be obtained from crystallography studies that reveal how Poloppin-II interacts at the atomic level with its targets .

Chemical Reactions Analysis

Reactions and Technical Details

Poloppin-II undergoes several key chemical reactions that contribute to its mechanism of action:

  • Binding Affinity: The compound exhibits high binding affinity towards the polo-box domain of polo-like kinases, which is crucial for inhibiting their activity .
  • Cellular Uptake Mechanisms: Understanding how Poloppin-II enters cells involves studying lipid bilayer interactions and endocytosis pathways that facilitate its transport across cellular membranes.

These reactions are essential for evaluating the compound's efficacy in preclinical models of cancer .

Mechanism of Action

Process and Data

The mechanism of action of Poloppin-II primarily involves:

  • Inhibition of Polo-like Kinases: By modulating protein-protein interactions, Poloppin-II disrupts the normal function of polo-like kinases during mitosis, leading to cell cycle arrest and apoptosis in cancer cells expressing mutant KRAS .
  • Impact on Cell Signaling Pathways: The compound alters downstream signaling pathways associated with cell survival and proliferation, providing a targeted approach to cancer therapy.

Data from various studies indicate that Poloppin-II significantly enhances apoptosis rates in KRAS-mutant cells compared to wild-type counterparts .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Poloppin-II exhibits several notable physical and chemical properties:

  • Solubility: Designed to be cell-permeable, it shows favorable solubility profiles in aqueous solutions, which is critical for its therapeutic application.
  • Stability: The compound maintains stability under physiological conditions, ensuring prolonged activity within biological systems.
  • Toxicity Profile: Initial toxicity assessments indicate a selective cytotoxic effect on cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent .
Applications

Scientific Uses

Poloppin-II has significant potential applications in scientific research and clinical settings:

  • Cancer Research: It serves as a valuable tool for studying the role of polo-like kinases in mitosis and their implications in cancer biology.
  • Therapeutic Development: As a candidate for targeted cancer therapy, it provides insights into developing treatments specifically aimed at KRAS-mutant tumors, which are prevalent in various cancers such as pancreatic and colorectal cancers .
Introduction to Polo-like Kinases (PLKs) and KRAS-Driven Oncogenesis

Structural and Functional Overview of PLK Family Members

The Polo-like kinase (PLK) family comprises five evolutionarily conserved serine/threonine kinases (PLK1-5) that function as master regulators of cell cycle progression, centrosome dynamics, and mitotic fidelity. All PLKs share a conserved N-terminal kinase domain (KD), but critically diverge in their C-terminal polo-box domains (PBDs) that dictate substrate specificity and subcellular localization [1] [7]. PLK1 contains two PBDs (PB1 and PB2) forming a single phosphopeptide-binding module essential for recruiting PLK1 to phosphorylated mitotic substrates [1] [10]. In stark contrast, PLK4 possesses a unique tripartite polo-box architecture (PB1-PB3) with an intertwined C-terminal PB3 domain that facilitates homodimerization—a structural quirk essential for its centriole duplication function [2] [7]. The PBD functions as an autoinhibitory module: in the absence of phosphorylated ligands, it binds the KD suppressing basal activity. Phospho-ligand binding releases this inhibition while simultaneously localizing PLKs to specific subcellular compartments [1] [4].

Table 1: Structural and Functional Characteristics of Key PLK Family Members

PLK MemberDomain ArchitecturePolo-Box CountPrimary Mitotic FunctionsExpression Pattern
PLK1KD + 2 PBDs (PB1-PB2)2Centrosome maturation, mitotic entry, chromosome segregation, cytokinesisLow in G1/S, peaks in G2/M [2] [10]
PLK4KD + 3 PBDs (PB1-PB3)3Centriole duplication, mitotic progressionUndetectable in G0, peaks at G1/S, maintained in M phase [2] [7]
PLK2KD + 2 PBDs2Centriole duplication, neuronal activityCell cycle-regulated
PLK3KD + 2 PBDs2DNA replication, stress responseConstitutive, stress-inducible

Role of PLK1/PLK4 in Mitotic Regulation and Cancer Progression

PLK1 orchestrates multiple mitotic events through spatiotemporal phosphorylation of substrates. During prophase, it phosphorylates Cdc25 to promote nuclear translocation, activating CDK1-cyclin B complexes for mitotic entry [10]. At centrosomes, PLK1 drives maturation by recruiting γ-tubulin and pericentrin, enabling robust spindle assembly [1] [7]. Crucially, PLK1 localizes to kinetochores to regulate the spindle assembly checkpoint (SAC) and to the central spindle to phosphorylate Cyk4, activating ECT2-RhoA signaling for cytokinesis [10]. PLK4, while less abundant, is the master regulator of centriole duplication. Its dysregulation causes centrosome amplification, leading to chromosomal instability (CIN)—a hallmark of aggressive cancers [2] [7].

Overexpression of both PLK1 and PLK4 is oncogenic and correlates with poor prognosis. PLK1 transcription is driven by E2F and FoxM1, while PLK4 is regulated by E2F, NF-κB, and ATAD2 [2]. Their aberrant expression fuels mitotic catastrophe: PLK1 hyperactivation accelerates G2/M transition and induces chromosome missegregation, while PLK4 overexpression generates supernumerary centrioles, promoting multipolar spindles and aneuploidy [2] [7] [9].

Mutant KRAS as a Therapeutic Challenge in Oncology

KRAS mutations occur in approximately 30% of non-small cell lung cancer (NSCLC), 45% of colorectal cancer (CRC), and >80% of pancreatic ductal adenocarcinoma (PDAC) [5] [9]. The most common variants (G12C, G12D, G12V) impair GTP hydrolysis, locking KRAS in a constitutively active GTP-bound state that perpetually activates downstream effectors like RAF-MEK-ERK and PI3K-AKT-mTOR [5] [8]. For decades, KRAS was deemed "undruggable" due to:

  • Picomolar GTP affinity: Outcompeting GTP binding proved infeasible [5] [9]
  • Lack of deep pockets: The smooth surface offered few sites for small-molecule binding [5]
  • Redundancy in prenylation: Farnesyltransferase inhibitors failed due to alternative geranylgeranylation [9]
  • Adaptive resistance: Rapid feedback reactivation of pathways upon targeted inhibition [8]

While KRAS G12C inhibitors (sotorasib, adagrasib) represent a breakthrough, their efficacy remains modest (median PFS: 5.5-6.8 months in NSCLC) with primary and acquired resistance limiting durability [8]. This underscores the need for novel targeting strategies, particularly for non-G12C variants.

Rationale for Targeting PLK Protein-Protein Interactions (PPIs) in KRAS-Mutant Cancers

KRAS mutations create a synthetic lethal dependency on PLK activity. Mechanistically, mutant KRAS drives unscheduled proliferation, imposing heightened mitotic stress that requires PLK1/PLK4 for survival [4] [6]. RNAi screens confirmed that PLK1 depletion selectively kills KRAS-mutant cells while sparing wild-type counterparts [9]. Unlike catalytic ATP-competitive PLK inhibitors (e.g., volasertib) that cause dose-limiting toxicity, targeting the PBD offers advantages:

  • Greater selectivity: PBDs are unique to PLKs with no homologs in other kinases [1] [4]
  • Reduced adaptive resistance: PBD inhibition disrupts multiple PLK-substrate interactions simultaneously, decreasing compensatory bypass mechanisms [4] [6]
  • Complementarity with KRAS inhibitors: Simultaneous targeting of mitotic machinery and oncogenic signaling may overcome resistance [4]

Properties

Product Name

Poloppin-II

IUPAC Name

4-(5-(4-Chlorophenyl)-1-(2-(trifluoromethyl)phenyl)-1H-pyrrol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide

Molecular Formula

C28H25ClF3N3O

Molecular Weight

511.97

InChI

InChI=1S/C28H25ClF3N3O/c1-34(2)18-17-33-27(36)21-9-7-19(8-10-21)24-15-16-25(20-11-13-22(29)14-12-20)35(24)26-6-4-3-5-23(26)28(30,31)32/h3-16H,17-18H2,1-2H3,(H,33,36)

InChI Key

BBRZVOJNDJLHJP-UHFFFAOYSA-N

SMILES

O=C(NCCN(C)C)C1=CC=C(C2=CC=C(C3=CC=C(Cl)C=C3)N2C4=CC=CC=C4C(F)(F)F)C=C1

Solubility

Soluble in DMSO

Synonyms

Poloppin-II; PoloppinII; Poloppin II

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.